(3-Bromopropyl)phosphonic Acid

Beschreibung

The exact mass of the compound (3-Bromopropyl)phosphonic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (3-Bromopropyl)phosphonic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromopropyl)phosphonic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-bromopropylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8BrO3P/c4-2-1-3-8(5,6)7/h1-3H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOIECRVHUDBSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(=O)(O)O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402578 | |

| Record name | (3-Bromopropyl)phosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190-09-6 | |

| Record name | (3-Bromopropyl)phosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Bromopropyl)phosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-Bromopropyl)phosphonic acid chemical properties

An In-Depth Technical Guide to (3-Bromopropyl)phosphonic Acid: Properties, Synthesis, and Applications

Introduction

Organophosphorus compounds, particularly those containing the robust phosphorus-carbon (P-C) bond, are foundational to numerous scientific disciplines.[1] Within this class, phosphonic acids stand out due to their unique combination of strong acidity, high polarity, and exceptional metal chelation capabilities.[2][3] (3-Bromopropyl)phosphonic acid, the subject of this guide, is a prime example of a bifunctional molecule that leverages these properties. Possessing both a reactive terminal bromine atom and a phosphonic acid head group, it serves as a versatile building block and surface modification agent.

This guide offers a senior application scientist's perspective on (3-Bromopropyl)phosphonic acid, moving beyond a simple recitation of facts to explain the causality behind its chemical behavior and application. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this reagent for designing advanced materials, novel therapeutics, and complex molecular architectures.

Core Chemical Identity and Physicochemical Properties

(3-Bromopropyl)phosphonic acid is a solid at room temperature, characterized by its dual functional groups which dictate its physical and chemical properties.[4] The phosphonic acid group confers high polarity and the potential for strong intermolecular hydrogen bonding, while the brominated alkyl chain provides a site for covalent modification.

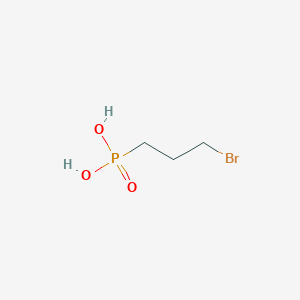

Molecular Structure

The structure consists of a central three-carbon propyl chain. One terminus is functionalized with a phosphonic acid group [-P(O)(OH)₂], and the other with a bromine atom.

Caption: Structure of (3-Bromopropyl)phosphonic acid

Physicochemical Data Summary

The following table summarizes the key identifiers and properties of (3-Bromopropyl)phosphonic acid, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 1190-09-6 | [4][5][6][7] |

| Molecular Formula | C₃H₈BrO₃P | [4][5][6][7] |

| Molecular Weight | 202.97 g/mol | [4][5][6] |

| IUPAC Name | 3-bromopropylphosphonic acid | [6][8] |

| Appearance | White to off-white or yellow solid/powder | [4][9] |

| Melting Point | 108-113 °C | [4] |

| Solubility | Soluble in water and organic solvents like DMSO.[9][10] | [9][10] |

| InChI Key | CXOIECRVHUDBSA-UHFFFAOYSA-N | [4][6][10] |

Synthesis and Purification

The synthesis of phosphonic acids is a well-established field, yet the preparation of (3-Bromopropyl)phosphonic acid requires careful control to preserve the reactive C-Br bond.[2][11] The most common and industrially scalable approach is a two-step process: a Michaelis-Arbuzov reaction to form the P-C bond, followed by hydrolysis of the resulting phosphonate ester.

Synthetic Workflow

Caption: General synthetic workflow for (3-Bromopropyl)phosphonic acid.

Step-by-Step Synthesis Protocol

This protocol describes the synthesis via the diethyl ester intermediate. The choice of acid hydrolysis is critical; concentrated hydrochloric acid is effective and common, while the McKenna method (using bromotrimethylsilane, TMSBr) offers a milder, non-aqueous alternative that can be advantageous for sensitive substrates.[2][3]

Step 1: Synthesis of Diethyl (3-bromopropyl)phosphonate (Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triethyl phosphite and a molar excess of 1,3-dibromopropane. The excess dibromopropane also serves as the solvent.

-

Michaelis-Arbuzov Reaction: Heat the mixture under reflux. The reaction progress can be monitored by observing the formation of bromoethane as a byproduct. The reaction is typically complete within several hours.

-

Purification of Ester: After cooling, the excess 1,3-dibromopropane is removed under reduced pressure. The resulting crude diethyl(3-bromopropyl)phosphonate can be purified by vacuum distillation to yield a colorless oil.

Step 2: Hydrolysis to (3-Bromopropyl)phosphonic Acid

-

Acid Hydrolysis: Add the purified diethyl (3-bromopropyl)phosphonate to a flask containing concentrated hydrochloric acid (e.g., 37%).

-

Reaction: Heat the mixture to reflux for several hours (typically 4-12 hours) to ensure complete cleavage of the ethyl ester groups.[2][12]

-

Isolation: Upon cooling, the water and excess HCl are removed by rotary evaporation. The crude solid product is then collected.

-

Purification: The high polarity of the final product makes standard silica gel chromatography difficult.[2] Purification is best achieved by recrystallization from an appropriate solvent system (e.g., water or ethyl acetate/hexane mixtures) or by precipitation.

Spectroscopic Profile for Characterization

Unambiguous characterization is essential for confirming the identity and purity of the synthesized product. Spectroscopic methods provide a definitive fingerprint of the molecule.

| Technique | Key Observables and Interpretation |

| ¹H NMR | Expect three distinct multiplets for the propyl chain protons. The protons adjacent to the bromine (~3.6 ppm) and the phosphorus atom (~1.7 ppm) will be the most downfield. The central methylene protons appear around 2.0 ppm. A broad singlet at high chemical shift (>10 ppm) corresponds to the acidic phosphonic protons.[10] |

| ¹³C NMR | Three signals for the propyl carbons, with chemical shifts influenced by the adjacent electron-withdrawing bromine and phosphonate groups. |

| ³¹P NMR | A single resonance in the phosphonate region, confirming the presence of the P-C bond and the oxidation state of phosphorus. |

| FT-IR | Characteristic absorptions include a strong P=O stretch (~1200 cm⁻¹), broad O-H stretching from the hydrogen-bonded acid groups (~2500-3000 cm⁻¹), P-O-H bending, and a C-Br stretch (~500-600 cm⁻¹). |

| Mass Spec | The mass spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio), with the molecular ion peak observed at m/z corresponding to the molecular weight.[10] |

Chemical Reactivity: A Tale of Two Ends

The utility of (3-Bromopropyl)phosphonic acid stems from its dual reactivity. The two functional groups can be addressed orthogonally, allowing for stepwise chemical modifications.

Caption: Dual reactivity pathways of (3-Bromopropyl)phosphonic acid.

-

Reactivity of the Bromopropyl Group: The terminal bromine is a good leaving group, making the adjacent carbon atom electrophilic and highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the covalent attachment of a wide range of nucleophiles, including amines (to form quaternary ammonium salts), thiols, azides, and carboxylates.[13] This functionality is key to its role as a linker molecule.

-

Reactivity of the Phosphonic Acid Group: The phosphonic acid moiety is strongly acidic and an excellent ligand for metal ions, particularly tetravalent metals like Zr⁴⁺ and Ti⁴⁺. This property is exploited in the formation of metal-organic frameworks (MOFs) and for surface functionalization of metal oxides. The hydroxyl groups can also undergo esterification reactions, although this is less common than its use in chelation.

Applications in Scientific Research and Development

The unique bifunctional nature of (3-Bromopropyl)phosphonic acid makes it a valuable tool across several scientific fields.

-

Surface Science and Materials Chemistry: It is widely used as a coupling agent to modify surfaces. The phosphonic acid group forms strong, stable bonds with metal oxide surfaces (e.g., titanium dioxide, zirconium dioxide, indium tin oxide). The outward-facing bromopropyl group can then be used to graft other molecules or polymers onto the surface, tailoring its properties for applications in sensors, electronics, and anti-corrosion coatings.

-

Drug Development and Biomedicine: While not a drug itself, it serves as a precursor for more complex molecules. The phosphonic acid group can act as a bone-targeting moiety (a "bone hook") due to its high affinity for calcium phosphate in the bone matrix. By attaching a therapeutic agent to the bromide terminus, researchers can design phosphonate-based prodrugs for treating bone diseases like osteoporosis or cancer metastases. It is also a precursor to other biologically active molecules, such as 3-aminopropylphosphonic acid, a GABAB receptor agonist.[14][15]

-

Synthesis of Novel Compounds: It is an essential building block in organic synthesis. The ability to first perform a nucleophilic substitution at the bromide and then utilize the phosphonic acid group (or vice versa) allows for the construction of complex molecular architectures, including ligands for catalysis and functional linkers for coordination polymers.[9]

Safety, Handling, and Storage

As a corrosive substance, proper handling of (3-Bromopropyl)phosphonic acid is paramount to ensure laboratory safety. Its physical and toxicological properties have not been exhaustively investigated, warranting a cautious approach.[16]

GHS Hazard Information

| Category | Information |

| Pictogram(s) | GHS05 (Corrosion)[4] |

| Signal Word | Danger [4][6] |

| Hazard(s) | H314: Causes severe skin burns and eye damage.[4][6][16][17] May be corrosive to metals.[17] |

| Precautionary | Prevention: P260 (Do not breathe dust), P280 (Wear protective gloves/clothing/eye protection/face protection).[16][17] Response: P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[16][17] Storage: P405 (Store locked up).[16] Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[16] |

Handling:

-

Always handle in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including impervious gloves, a lab coat, and chemical safety goggles.[16]

-

Avoid creating dust.[16]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[18]

-

Keep away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

(3-Bromopropyl)phosphonic acid is more than just a chemical reagent; it is a versatile molecular tool that bridges organic synthesis with materials science and drug discovery. Its value lies in its predictable, dual-mode reactivity, which allows for the rational design of functional surfaces, complex molecular structures, and targeted therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, empowers researchers to fully exploit its potential in their scientific endeavors.

References

-

(3-Bromopropyl)phosphonic Acid | C3H8BrO3P | CID 4376761. PubChem. [Link]

-

(3-Bromopropyl)phosphonic Acid properties | Safety data sheet. MCB Books. [Link]

-

An alternative C–P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids. National Institutes of Health (NIH). [Link]

-

Phosphonic acid: preparation and applications. National Institutes of Health (NIH). [Link]

-

3-Bromopropylphosphonic acid. SIKÉMIA. [Link]

-

The Hydrolysis of Phosphinates and Phosphonates: A Review. MDPI. [Link]

-

Phosphonic acid: preparation and applications. ResearchGate. [Link]

-

3-Aminopropylphosphonic acid | C3H10NO3P | CID 97587. PubChem. [Link]

-

3-Bromopropionic acid | C3H5BrO2 | CID 11553. PubChem. [Link]

Sources

- 1. (3-Bromopropyl)phosphonic Acid | 1190-09-6 | Benchchem [benchchem.com]

- 2. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (3-ブロモプロピル)ホスホン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. (3-Bromopropyl)phosphonic Acid | C3H8BrO3P | CID 4376761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1190-09-6 CAS MSDS ((3-BROMOPROPYL)PHOSPHONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. (3-Bromopropyl)phosphonic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. CAS 1190-09-6: Bromopropylphosphonicacid | CymitQuimica [cymitquimica.com]

- 10. (3-BROMOPROPYL)PHOSPHONIC ACID(1190-09-6) 1H NMR [m.chemicalbook.com]

- 11. An alternative C–P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 3-Bromopropylphosphonic acid - SIKÉMIA [sikemia.com]

- 14. 3-Aminopropylphosphonic acid | 13138-33-5 [chemicalbook.com]

- 15. 3-Aminopropylphosphonic acid | C3H10NO3P | CID 97587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. aksci.com [aksci.com]

(3-Bromopropyl)phosphonic Acid: A Comprehensive Technical Guide for Advanced Research

CAS Number: 1190-09-6 Molecular Formula: C₃H₈BrO₃P Molecular Weight: 202.97 g/mol [1]

Introduction

(3-Bromopropyl)phosphonic acid is a bifunctional organophosphorus compound that has garnered significant interest within the scientific community. Its unique structure, featuring a reactive terminal bromine atom and a strongly coordinating phosphonic acid group, makes it a versatile building block in organic synthesis, materials science, and medicinal chemistry.[2] This guide provides an in-depth exploration of the synthesis, characterization, reactivity, and applications of (3-Bromopropyl)phosphonic acid, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

(3-Bromopropyl)phosphonic acid is typically a white to off-white solid with a melting point in the range of 108-113 °C.[1] It is soluble in water and polar organic solvents. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1190-09-6 | [1] |

| Molecular Formula | C₃H₈BrO₃P | [1] |

| Molecular Weight | 202.97 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 108-113 °C | [1] |

| SMILES | O=P(O)(O)CCCBr | [1] |

| InChI | 1S/C3H8BrO3P/c4-2-1-3-8(5,6)7/h1-3H2,(H2,5,6,7) | [1] |

Synthesis of (3-Bromopropyl)phosphonic Acid

The most common and efficient synthesis of (3-Bromopropyl)phosphonic acid involves a two-step process: the Michaelis-Arbuzov reaction to form the diethyl phosphonate ester, followed by acidic hydrolysis to yield the final phosphonic acid.

Step 1: Synthesis of Diethyl (3-bromopropyl)phosphonate

The Michaelis-Arbuzov reaction is a classic method for forming a carbon-phosphorus bond. In this step, 1,3-dibromopropane is reacted with a trialkyl phosphite, typically triethyl phosphite. Using an excess of the dibromoalkane is crucial to minimize the formation of the diphosphonate byproduct.[3]

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,3-dibromopropane (3 equivalents) and triethyl phosphite (1 equivalent).

-

Heat the reaction mixture to 150-160 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 4-8 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess 1,3-dibromopropane and the ethyl bromide byproduct by vacuum distillation.

-

The crude diethyl (3-bromopropyl)phosphonate can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

"1,3-Dibromopropane" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Triethyl_Phosphite" [label="Triethyl Phosphite", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Intermediate" [label="Phosphonium Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [label="Diethyl (3-bromopropyl)phosphonate", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Byproduct" [label="Ethyl Bromide", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"1,3-Dibromopropane" -> "Intermediate" [label="Nucleophilic Attack"]; "Triethyl_Phosphite" -> "Intermediate"; "Intermediate" -> "Product" [label="Dealkylation"]; "Intermediate" -> "Byproduct"; }

Figure 1: Michaelis-Arbuzov reaction workflow.

Step 2: Hydrolysis of Diethyl (3-bromopropyl)phosphonate

The diethyl ester is then hydrolyzed to the corresponding phosphonic acid. Acid-catalyzed hydrolysis using a strong acid like hydrochloric acid is a common and effective method.[4][5]

-

Place the purified diethyl (3-bromopropyl)phosphonate in a round-bottom flask.

-

Add an excess of concentrated hydrochloric acid (e.g., 10-20 mL per gram of phosphonate).

-

Heat the mixture to reflux (approximately 110 °C) with stirring for 8-12 hours.

-

Monitor the completion of the reaction by TLC or NMR.

-

After cooling, remove the water and excess HCl under reduced pressure.

-

The resulting crude (3-Bromopropyl)phosphonic acid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

"Phosphonate_Ester" [label="Diethyl (3-bromopropyl)phosphonate", fillcolor="#34A853", fontcolor="#FFFFFF"]; "HCl" [label="Conc. HCl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reflux" [label="Reflux (8-12h)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Phosphonic_Acid" [label="(3-Bromopropyl)phosphonic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ethanol" [label="Ethanol (byproduct)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Phosphonate_Ester" -> "Reflux"; "HCl" -> "Reflux"; "Reflux" -> "Phosphonic_Acid"; "Reflux" -> "Ethanol"; }

Figure 2: Acidic hydrolysis of the phosphonate ester.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of (3-Bromopropyl)phosphonic acid. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (3-Bromopropyl)phosphonic acid in DMSO-d₆ typically shows three main signals: a triplet corresponding to the methylene group adjacent to the bromine atom, a multiplet for the central methylene group, and another multiplet for the methylene group attached to the phosphorus atom. The acidic protons of the phosphonic acid group are also observable.

| Assignment | Chemical Shift (ppm) | Multiplicity |

| P-CH₂- | ~1.67 | m |

| -CH₂- | ~1.99 | m |

| -CH₂-Br | ~3.59 | t |

| P-(OH)₂ | ~10.3 | br s |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton.

| Assignment | Chemical Shift (ppm) |

| P-CH₂- | ~25 (d, ¹JC-P) |

| -CH₂- | ~28 (d, ²JC-P) |

| -CH₂-Br | ~34 |

Note: The carbons attached to the phosphorus atom will appear as doublets due to C-P coupling.

³¹P NMR Spectroscopy

³¹P NMR is a highly sensitive technique for characterizing organophosphorus compounds. The ³¹P NMR spectrum of (3-Bromopropyl)phosphonic acid will show a single resonance, typically in the range of +20 to +30 ppm (referenced to 85% H₃PO₄), confirming the presence of the phosphonic acid moiety.[6]

Reactivity and Applications

The dual functionality of (3-Bromopropyl)phosphonic acid makes it a valuable reagent in various synthetic applications.

Reactivity with Amines

The terminal bromine atom is susceptible to nucleophilic substitution, making it an excellent precursor for the synthesis of quaternary ammonium salts. This reactivity is particularly useful for modifying surfaces or synthesizing novel ionic liquids. For instance, it readily reacts with tertiary amines to form the corresponding quaternary ammonium phosphonates.

-

Dissolve (3-Bromopropyl)phosphonic acid (1 equivalent) in a suitable solvent such as acetonitrile or DMF.

-

Add the tertiary amine (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight.

-

Monitor the reaction by TLC or NMR.

-

The resulting quaternary ammonium salt may precipitate from the solution upon completion or can be isolated by removal of the solvent and subsequent purification by recrystallization.

"Phosphonic_Acid" [label="(3-Bromopropyl)phosphonic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Tertiary_Amine" [label="Tertiary Amine (e.g., Triethylamine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reaction" [label="SN2 Reaction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Quaternary_Salt" [label="Quaternary Ammonium Phosphonate", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Phosphonic_Acid" -> "Reaction"; "Tertiary_Amine" -> "Reaction"; "Reaction" -> "Quaternary_Salt"; }

Figure 3: Reaction of (3-Bromopropyl)phosphonic acid with a tertiary amine.

Application as a Linker in Metal-Organic Frameworks (MOFs)

The phosphonic acid group is an excellent coordinating agent for various metal ions, making (3-Bromopropyl)phosphonic acid a suitable organic linker for the synthesis of Metal-Organic Frameworks (MOFs). Zirconium-based MOFs, in particular, are known for their high thermal and chemical stability.[3][7] The terminal bromine atom on the linker can serve as a post-synthetic modification site to introduce further functionality into the MOF structure.

-

In a glass vial, dissolve zirconium(IV) chloride (ZrCl₄) and (3-Bromopropyl)phosphonic acid in a suitable solvent, typically N,N-dimethylformamide (DMF).

-

Add a modulator, such as formic acid or acetic acid, to control the crystallinity and phase of the resulting MOF.

-

Seal the vial and heat it in an oven at a specific temperature (e.g., 120 °C) for a defined period (e.g., 24-72 hours).

-

After cooling to room temperature, the crystalline MOF product can be collected by filtration or centrifugation.

-

Wash the product with fresh DMF and then with a lower-boiling solvent like ethanol or acetone to remove unreacted starting materials and solvent.

-

Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

Potential Applications in Drug Development

The phosphonic acid moiety is a well-known pharmacophore, particularly in the design of bisphosphonates used in the treatment of bone diseases like osteoporosis. (3-Bromopropyl)phosphonic acid can serve as a key intermediate in the synthesis of novel bisphosphonate analogues. For instance, the propyl chain can be further functionalized via the bromide to introduce various side chains, potentially leading to compounds with improved biological activity or targeting capabilities. While direct synthesis of drugs like Zoledronic acid from this specific precursor is not the standard route, its structure provides a valuable scaffold for the exploration of new nitrogen-containing bisphosphonates.

Safety and Handling

(3-Bromopropyl)phosphonic acid is classified as a corrosive substance. It can cause severe skin burns and eye damage.[8] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact, immediately flush the affected area with plenty of water and seek medical attention.

Conclusion

(3-Bromopropyl)phosphonic acid is a highly versatile and valuable building block for researchers in chemistry and drug discovery. Its dual functionality allows for a wide range of chemical transformations, from the formation of quaternary ammonium salts to its use as a linker in the construction of robust metal-organic frameworks. The synthetic procedures outlined in this guide, coupled with the detailed analytical and safety information, provide a solid foundation for the effective utilization of this compound in advanced research and development projects.

References

-

SIKÉMIA. (3-Bromopropyl)phosphonic acid. Retrieved from [Link]

-

PubChem. (3-Bromopropyl)phosphonic Acid. Retrieved from [Link]

-

ResearchGate. Scheme 3. (a): Arbuzov reaction for the synthesis of 3; (b-d)... Retrieved from [Link]

-

SpectraBase. 3-BROMOPROPYL-PHENYLPHOSPHINIC-ACID - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]

-

Chinese Chemical Society. (2023). Radical Arbuzov Reaction. CCS Chemistry. Retrieved from [Link]

- Google Patents. (2018). Process for the preparation of zirconium based mofs. (WO2018046930A1).

-

University of New Hampshire Scholars' Repository. (2018). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo-β-lactamases. Retrieved from [Link]

-

Chinese Chemical Society. (2023). Radical Arbuzov Reaction. CCS Chemistry. Retrieved from [Link]

-

NMR Service. 31 Phosphorus NMR. Retrieved from [Link]

-

PCT Nuclear Magnetic Resonance. (3-Bromopropyl)phosphonic Acid-1g. Retrieved from [Link]

-

The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

-

ResearchGate. (2015). Green synthesis of zirconium-MOFs. Retrieved from [Link]

-

Journal of the American Chemical Society. (2023). Unlocking New Topologies in Zr-Based Metal–Organic Frameworks by Combining Linker Flexibility and Building Block Disorder. Retrieved from [Link]

-

SpectraBase. (3-Bromopropyl)triphenylphosphonium bromide - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

MDPI. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules. Retrieved from [Link]

-

ResearchGate. (2017). Phosphonic acid: preparation and applications. Retrieved from [Link]

-

Beilstein Journals. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. Retrieved from [Link]

- Google Patents. (2012). Phosphonate ester derivatives and methods of synthesis thereof. (WO2012031045A2).

-

MDPI. (2021). Synthesis of a New Phosphonate-Based Sorbent and Characterization of Its Interactions with Lanthanum (III) and Terbium (III). Polymers. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of Novel Triazole-Containing Phosphonate Polymers. Retrieved from [Link]

Sources

- 1. (3-溴丙基)膦酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review [mdpi.com]

- 5. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 6. rsc.org [rsc.org]

- 7. WO2018046930A1 - Process for the preparation of zirconium based mofs. - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to (3-Bromopropyl)phosphonic Acid: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on (3-Bromopropyl)phosphonic acid. It delves into its fundamental chemical properties, provides detailed protocols for its synthesis and characterization, explores its key applications, and outlines critical safety procedures.

Core Molecular Profile and Significance

(3-Bromopropyl)phosphonic acid (CAS No. 1190-09-6) is a bifunctional organophosphorus compound that has garnered significant interest as a versatile building block in chemical synthesis and a powerful coupling agent in materials science.[1][2] Its utility stems from the distinct reactivity of its two terminal functional groups:

-

The Phosphonic Acid Moiety (-P(O)(OH)₂) : This group serves as a robust anchor for binding to a wide variety of metal oxide surfaces, including titania, alumina, and indium tin oxide.[2][3] Its ability to form strong, stable linkages makes it invaluable for surface functionalization and the development of hybrid materials.[4]

-

The Terminal Alkyl Bromide (-Br): This functional group acts as a reactive site for nucleophilic substitution reactions.[1] This allows for the covalent attachment of a diverse range of molecules, making it a key intermediate in the synthesis of more complex chemical structures.[1][5]

This dual-functionality positions (3-Bromopropyl)phosphonic acid as a critical tool for creating tailored interfaces, synthesizing novel pharmaceutical precursors, and designing advanced materials.

Physicochemical Properties and Specifications

A precise understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. The key specifications for (3-Bromopropyl)phosphonic acid are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 202.97 g/mol | [6][7][8][9] |

| Chemical Formula | C₃H₈BrO₃P | [6][7][8] |

| CAS Number | 1190-09-6 | [6][7][8] |

| Appearance | White to off-white solid, powder, or crystal | [1][6] |

| Melting Point | 108-113 °C | [6] |

| SMILES String | OP(O)(=O)CCCBr | [6] |

| InChI Key | CXOIECRVHUDBSA-UHFFFAOYSA-N | [6][8][10] |

| Solubility | Soluble in water and various organic solvents | [1] |

Synthesis and Characterization

The most reliable and high-yielding syntheses of phosphonic acids involve the dealkylation of their corresponding dialkyl phosphonate esters.[3][4] The McKenna reaction, which utilizes bromotrimethylsilane (TMSBr) followed by alcoholysis, is particularly effective as it proceeds under mild conditions, preserving the integrity of other functional groups like the alkyl bromide.[3][4]

Experimental Protocol: Synthesis via McKenna Reaction

This protocol describes the conversion of Diethyl (3-bromopropyl)phosphonate to (3-Bromopropyl)phosphonic acid. The rationale for this two-step approach is its efficiency and the clean formation of volatile byproducts, simplifying purification.

Step 1: Silylation with Bromotrimethylsilane (TMSBr)

-

In a fume hood, add Diethyl (3-bromopropyl)phosphonate (1.0 eq) to a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar.

-

Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add bromotrimethylsilane (TMSBr) (2.2 eq) dropwise to the stirred solution. Causality Note: Using a slight excess of TMSBr ensures the complete conversion of the diethyl ester to the bis(trimethylsilyl) ester intermediate.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

-

Monitor the reaction progress by ¹H NMR until the characteristic ethyl ester signals disappear.

Step 2: Methanolysis to Yield the Final Product

-

Once the silylation is complete, carefully remove the solvent and excess TMSBr under reduced pressure.

-

Add methanol to the resulting oil or solid residue. This will initiate a vigorous reaction. Causality Note: Methanol rapidly cleaves the silyl esters, forming the desired phosphonic acid and volatile methoxytrimethylsilane as a byproduct.

-

Stir the mixture for 1-2 hours at room temperature.

-

Remove the methanol and byproducts under reduced pressure to yield the crude (3-Bromopropyl)phosphonic acid as a solid.

-

The product can be further purified by recrystallization from an appropriate solvent system (e.g., water or ethyl acetate/hexanes).

Caption: Workflow for the synthesis of (3-Bromopropyl)phosphonic acid.

Analytical Characterization Protocol

Structural verification and purity assessment are critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for this purpose, with Mass Spectrometry (MS) providing confirmation of the molecular weight.

Protocol: ¹H NMR Analysis

-

Accurately weigh 5-10 mg of the synthesized product.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.[10] Causality Note: DMSO is used as it effectively solubilizes the polar phosphonic acid and its acidic protons are often observable.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Expected Spectrum: Based on literature data, the spectrum in DMSO-d₆ should exhibit characteristic peaks: a broad singlet for the acidic protons (~10.3 ppm), a triplet for the methylene group adjacent to the bromine (~3.6 ppm), and two multiplets for the other two methylene groups (~2.0 and ~1.7 ppm).[10]

Caption: Standard workflow for analytical characterization.

Core Applications in Research and Development

Surface Functionalization and Self-Assembled Monolayers (SAMs)

The primary application of (3-bromopropyl)phosphonic acid is in surface science. The phosphonic acid headgroup strongly and reliably binds to various metal oxide surfaces, forming dense, ordered self-assembled monolayers (SAMs). The outward-facing bromopropyl tails then present a reactive surface that can be further modified, for example, by reaction with amine- or thiol-containing molecules. This "grafting-to" approach is fundamental in fields such as biosensors, corrosion inhibition, and nanoelectronics.

Caption: Schematic of surface modification using the subject molecule.

Intermediate for Chemical Synthesis

In drug discovery and organic synthesis, (3-bromopropyl)phosphonic acid serves as a valuable precursor. The phosphonic acid group can act as a phosphate bioisostere, a feature often exploited in medicinal chemistry to improve the pharmacokinetic properties of drug candidates.[3][4] The alkyl bromide allows for the introduction of this important pharmacophore into larger, more complex molecules through standard substitution chemistry.

Safety, Handling, and Storage

(3-Bromopropyl)phosphonic acid is a corrosive substance that requires careful handling to prevent injury.[11][12]

| Hazard Class | GHS Code | Description |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage |

| Eye Damage | H318 | Causes serious eye damage |

| Corrosive to Metals | H290 | May be corrosive to metals |

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling the solid or its solutions.[11][12]

-

Handling: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][14] Avoid generating dust. Wash hands thoroughly after handling.[12][13]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[11][12] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[11][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][12]

-

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[12] Keep away from incompatible materials such as strong bases.

References

-

(3-Bromopropyl)phosphonic Acid | C3H8BrO3P | CID 4376761 - PubChem. [Link]

-

(3-Bromopropyl)phosphonic Acid-1g | PCT Nuclear Magnetic Resonance. [Link]

-

(3-Bromopropyl)phosphonic Acid, 1g, Each - CP Lab Safety. [Link]

-

(3-Bromopropyl)phosphonic Acid properties | Safety data sheet | Msds | Cas number 1190-09-6 - MCB Books. [Link]

-

(3-Bromopropyl)phosphonic Acid - SpecAU. [Link]

-

(PDF) Phosphonic acid: preparation and applications - ResearchGate. [Link]

-

3-Bromopropylphosphonic acid - SIKÉMIA. [Link]

-

3-Aminopropylphosphonic acid | C3H10NO3P | CID 97587 - PubChem. [Link]

-

Phosphonic acid: preparation and applications - Beilstein Journals. [Link]

-

1H NMR of phosphonic acid - Chemistry Stack Exchange. [Link]

-

3-Bromopropionic acid | C3H5BrO2 | CID 11553 - PubChem. [Link]

Sources

- 1. CAS 1190-09-6: Bromopropylphosphonicacid | CymitQuimica [cymitquimica.com]

- 2. (3-Bromopropyl)phosphonic Acid | 1190-09-6 | Benchchem [benchchem.com]

- 3. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. 3-Bromopropylphosphonic acid - SIKÉMIA [sikemia.com]

- 6. (3-溴丙基)膦酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. (3-Bromopropyl)phosphonic Acid | C3H8BrO3P | CID 4376761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (3-Bromopropyl)phosphonic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 10. (3-BROMOPROPYL)PHOSPHONIC ACID(1190-09-6) 1H NMR [m.chemicalbook.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. aksci.com [aksci.com]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-depth Technical Guide to the Synthesis of (3-Bromopropyl)phosphonic Acid

Introduction: The Significance of (3-Bromopropyl)phosphonic Acid

(3-Bromopropyl)phosphonic acid is a valuable bifunctional molecule in the field of organic and medicinal chemistry. Its structure, featuring a reactive bromopropyl chain and a phosphonic acid moiety, makes it a versatile building block for a wide array of applications. The phosphonic acid group is a well-known bioisostere of the phosphate group, offering enhanced stability against enzymatic hydrolysis, which is a critical attribute in drug design.[1][2] Furthermore, phosphonic acids are excellent ligands for metal ions and can be used to functionalize surfaces, create novel materials, and develop analytical reagents.[3][4] This guide provides a comprehensive overview of the primary synthetic pathway to (3-bromopropyl)phosphonic acid, grounded in established chemical principles and supported by detailed experimental insights.

Core Synthesis Strategy: A Two-Step Approach

The most robust and widely adopted synthesis of (3-bromopropyl)phosphonic acid is a two-step process. This pathway is both efficient and scalable, making it suitable for laboratory and potential pilot-scale production. The overall strategy is as follows:

-

Formation of the Carbon-Phosphorus Bond via the Michaelis-Arbuzov Reaction: This initial step involves the creation of a phosphonate ester intermediate, diethyl (3-bromopropyl)phosphonate, from triethyl phosphite and 1,3-dibromopropane.[5][6]

-

Hydrolysis of the Phosphonate Ester: The diethyl ester is subsequently hydrolyzed to the final product, (3-bromopropyl)phosphonic acid.[7][8]

This two-step approach allows for a controlled and high-yielding synthesis, with each step being a well-understood and reliable transformation in organophosphorus chemistry.

Caption: Overall two-step synthesis pathway for (3-Bromopropyl)phosphonic acid.

Part 1: The Michaelis-Arbuzov Reaction - Forging the C-P Bond

The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, is the cornerstone for the synthesis of phosphonates.[9][10][11] It involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl phosphonate.[12]

Mechanism and Rationale

The reaction proceeds via a two-step SN2 mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the trivalent phosphorus atom of the trialkyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This results in the displacement of the halide ion and the formation of a quaternary phosphonium salt intermediate.[9][11]

-

Dealkylation: The displaced halide ion then acts as a nucleophile, attacking one of the alkyl groups on an alkoxy substituent of the phosphonium intermediate. This second SN2 reaction cleaves a carbon-oxygen bond, forming the stable pentavalent phosphonate P=O bond and releasing an alkyl halide as a byproduct.[1][10]

Caption: Mechanism of the Michaelis-Arbuzov reaction.

In the synthesis of diethyl (3-bromopropyl)phosphonate, triethyl phosphite is reacted with 1,3-dibromopropane. The choice of triethyl phosphite is strategic; the ethyl bromide byproduct is volatile and can be easily removed from the reaction mixture by distillation, which helps to drive the reaction to completion.[1]

Experimental Protocol: Synthesis of Diethyl (3-bromopropyl)phosphonate

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. 1,3-dibromopropane is a suspected carcinogen.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,3-Dibromopropane | 201.89 | 50.45 g (25 mL) | 0.25 |

| Triethyl phosphite | 166.16 | 16.62 g (17.5 mL) | 0.10 |

Procedure:

-

Reaction Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Reagent Addition: Charge the flask with 1,3-dibromopropane. Heat the 1,3-dibromopropane to 150-160°C with stirring.

-

Slow Addition: Add the triethyl phosphite dropwise from the dropping funnel over a period of 1 hour. An excess of 1,3-dibromopropane is used to minimize the formation of diphosphonated side products.[13]

-

Reaction: After the addition is complete, maintain the reaction mixture at 150-160°C for an additional 2-3 hours. The reaction progress can be monitored by observing the cessation of ethyl bromide evolution.

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess 1,3-dibromopropane by vacuum distillation.

-

The crude diethyl (3-bromopropyl)phosphonate is then purified by fractional distillation under high vacuum (e.g., 94-95 °C/2 mmHg).

-

Expected Outcome: A colorless to light yellow liquid. The typical yield for this reaction is in the range of 70-85%.

Part 2: Hydrolysis - Unmasking the Phosphonic Acid

The final step in the synthesis is the conversion of the diethyl (3-bromopropyl)phosphonate intermediate to (3-bromopropyl)phosphonic acid. This is typically achieved by acidic hydrolysis, which cleaves the ethyl ester groups.[7][8]

Mechanism and Rationale

Acid-catalyzed hydrolysis of phosphonate esters is a well-established method.[7][14] The reaction generally proceeds through a mechanism involving protonation of the phosphoryl oxygen, followed by nucleophilic attack of water on the phosphorus or the ester alkyl group. Under harsh acidic conditions with heating, the cleavage of the stable P-O-C bond is facilitated. Concentrated hydrochloric or hydrobromic acid is commonly used.[3][7]

An alternative to harsh acidic hydrolysis is the McKenna reaction, which involves dealkylation using bromotrimethylsilane (TMSBr) followed by methanolysis.[3] This method is often milder and can be advantageous for substrates with acid-sensitive functional groups.

Experimental Protocol: Hydrolysis of Diethyl (3-bromopropyl)phosphonate

Safety Precautions: This procedure involves the use of concentrated strong acids. Handle with extreme care in a fume hood and wear appropriate PPE, including acid-resistant gloves.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Diethyl (3-bromopropyl)phosphonate | 259.08 | 25.91 g | 0.10 |

| Concentrated Hydrochloric Acid (37%) | 36.46 | ~100 mL | Excess |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the diethyl (3-bromopropyl)phosphonate and concentrated hydrochloric acid.

-

Reflux: Heat the mixture to reflux (approximately 110°C) with vigorous stirring. The reaction is typically complete within 12-24 hours. The progress can be monitored by techniques such as 31P NMR spectroscopy, observing the shift from the phosphonate ester to the phosphonic acid.

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the water and excess HCl by rotary evaporation under reduced pressure. To facilitate the removal of water, co-evaporation with toluene can be performed.

-

The resulting crude product is often a viscous oil or a solid.

-

-

Purification:

-

The crude (3-bromopropyl)phosphonic acid can be purified by recrystallization. A suitable solvent system can be determined empirically, but mixtures of solvents like acetone/hexanes or ethyl acetate/hexanes are often effective.

-

Wash the crystalline solid with a cold, non-polar solvent (e.g., diethyl ether or hexanes) to remove any remaining organic impurities and dry under vacuum.

-

Expected Outcome: A white to off-white solid with a melting point in the range of 108-113 °C. The typical yield for the hydrolysis step is generally high, often exceeding 90%.

Conclusion

The synthesis of (3-bromopropyl)phosphonic acid via the Michaelis-Arbuzov reaction followed by acidic hydrolysis is a reliable and well-documented pathway. This in-depth guide has provided the theoretical underpinnings, practical considerations, and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to successfully synthesize this important chemical intermediate. By understanding the causality behind the experimental choices and adhering to the self-validating protocols outlined, one can confidently produce high-purity (3-bromopropyl)phosphonic acid for a multitude of applications in science and industry.

References

-

Michaelis–Arbuzov reaction - Wikipedia. Available at: [Link]

-

Arbuzov Reaction - Organic Chemistry Portal. Available at: [Link]

-

Michaelis–Arbuzov reaction - Grokipedia. Available at: [Link]

-

Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840. Available at: [Link]

-

Demmer, C. S., Krogsgaard-Larsen, N., & Bunch, L. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 27(6), 1959. Available at: [Link]

-

Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation - Organic Chemistry Portal. Available at: [Link]

-

The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed. Available at: [Link]

-

Li, C., Saga, Y., Onozawa, S. Y., Kobayashi, S., Sato, K., Fukaya, N., & Han, L. B. (2020). Wet and Dry Processes for the Selective Transformation of Phosphonates to Phosphonic Acids Catalyzed by Brønsted Acids. The Journal of Organic Chemistry, 85(12), 7796-7804. Available at: [Link]

-

Phosphonate - Wikipedia. Available at: [Link]

-

Summary of the synthetic routes to prepare phosphonic acids detailed in this review - ResearchGate. Available at: [Link]

-

Sevrain, C. M., Berchel, M., Couthon-Gourvès, H., & Jaffrès, P. A. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2186–2221. Available at: [Link]

-

Phosphonic acid: preparation and applications - Semantic Scholar. Available at: [Link]

-

Kosolapoff, G. M. (2004). The Synthesis of Phosphonic and Phosphinic Acids. Organic Reactions. Available at: [Link]

-

PHOSPHINIC ACID SYNTHESIS - Kent Academic Repository. Available at: [Link]

-

Scheme 3. (a): Arbuzov reaction for the synthesis of 3; (b-d)... - ResearchGate. Available at: [Link]

-

Zhang, Z., & Li, C. J. (2020). Radical Arbuzov Reaction. CCS Chemistry, 2(4), 1339-1347. Available at: [Link]

-

Diethyl (3-bromopropyl)phosphonate | C7H16BrO3P | CID 283500 - PubChem. Available at: [Link]

-

An alternative C–P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids - NIH. Available at: [Link]

-

The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC - NIH. Available at: [Link]

-

Phosphonate synthesis by substitution or phosphonylation - Organic Chemistry Portal. Available at: [Link]

Sources

- 1. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Phosphonic acid: preparation and applications | Semantic Scholar [semanticscholar.org]

- 5. (3-Bromopropyl)phosphonic Acid | 1190-09-6 | Benchchem [benchchem.com]

- 6. An alternative C–P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphonate - Wikipedia [en.wikipedia.org]

- 9. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Arbuzov Reaction [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

(3-Bromopropyl)phosphonic acid solubility data

An In-depth Technical Guide to (3-Bromopropyl)phosphonic Acid: Properties, Solubility, and Applications in Drug Development

Introduction

(3-Bromopropyl)phosphonic acid is an organophosphorus compound featuring a phosphonic acid group and a reactive bromopropyl group.[1] This bifunctional nature makes it a versatile building block in organic synthesis, particularly within the pharmaceutical and biotechnology sectors. Its structural similarity to naturally occurring phosphates and carboxylic acids allows it to act as a bioisostere, influencing the biological activity of molecules into which it is incorporated.[2][3] This guide provides a comprehensive overview of the solubility characteristics of (3-Bromopropyl)phosphonic acid and explores its potential applications in drug development, offering valuable insights for researchers, scientists, and professionals in the field.

Physicochemical Properties

A foundational understanding of the physicochemical properties of (3-Bromopropyl)phosphonic acid is crucial for its effective application.

| Property | Value | Reference |

| CAS Number | 1190-09-6 | [3][4][5][6] |

| Molecular Formula | C₃H₈BrO₃P | [3][4][6] |

| Molecular Weight | 202.97 g/mol | [3][4][6] |

| Appearance | White to off-white solid (powder to crystal) | [1][6] |

| Melting Point | 108-113 °C | [5] |

| pKa | 2.32 ± 0.10 (Predicted) | [6] |

Solubility Profile of (3-Bromopropyl)phosphonic Acid

The solubility of a compound is a critical parameter in drug development, influencing its formulation, bioavailability, and route of administration. (3-Bromopropyl)phosphonic acid, with its polar phosphonic acid group, is generally soluble in water and other polar organic solvents.[1] While specific quantitative data for (3-bromopropyl)phosphonic acid is not extensively published, we can infer its solubility characteristics based on its structure and data from analogous compounds.

Expected Solubility

The presence of the highly polar phosphonic acid moiety dominates the solubility profile, rendering the molecule hydrophilic. The relatively short alkyl chain does not significantly counteract this polarity. Therefore, high solubility in polar solvents is expected. A structurally similar compound, propylphosphonic acid, demonstrates good solubility in polar organic solvents.[7]

Table 1: Estimated Solubility of (3-Bromopropyl)phosphonic Acid in Common Solvents

| Solvent | Polarity | Expected Solubility | Rationale |

| Water | High | High | The phosphonic acid group can readily form hydrogen bonds with water molecules.[1] |

| Methanol | High | High | Similar to water, methanol is a polar protic solvent capable of hydrogen bonding. |

| Ethanol | High | Moderate to High | The polarity of ethanol facilitates dissolution, though the slightly longer alkyl chain compared to methanol may slightly reduce solubility. Propylphosphonic acid is soluble at approximately 30 mg/mL in ethanol.[7] |

| Dimethyl Sulfoxide (DMSO) | High | Moderate to High | DMSO is a polar aprotic solvent that can effectively solvate the molecule. Propylphosphonic acid is soluble at approximately 2 mg/mL in DMSO.[7] |

| N,N-Dimethylformamide (DMF) | High | Moderate | DMF is another polar aprotic solvent. Propylphosphonic acid is soluble at approximately 5 mg/mL in DMF.[7] |

| Hexane | Low | Low | As a non-polar solvent, hexane is not expected to effectively solvate the polar phosphonic acid. |

| Toluene | Low | Low | Similar to hexane, toluene is a non-polar solvent and is unlikely to be a good solvent for this compound. |

Experimental Protocol for Determining Equilibrium Solubility

To obtain precise solubility data, a standardized experimental protocol such as the equilibrium solubility assay (shake-flask method) is recommended.[2][4][8] This method establishes the saturation point of the compound in a given solvent at a specific temperature.

Materials and Equipment:

-

(3-Bromopropyl)phosphonic acid (solid form)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Thermostatically controlled incubator/shaker

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrumentation for quantification

-

Vials with screw caps

-

Analytical balance

-

Pipettes

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid (3-Bromopropyl)phosphonic acid to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

-

Equilibration:

-

Securely cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[2] A preliminary time-course study is recommended to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand to let the undissolved solid settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter.[2][4] Care must be taken to avoid any temperature changes during this step that could alter the solubility.

-

-

Quantification:

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of (3-Bromopropyl)phosphonic acid in the diluted sample using a validated HPLC method or another appropriate analytical technique.[4]

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Self-Validating System:

-

Visual Confirmation: Before and after equilibration, there should be visible excess solid in the vials.

-

Time to Equilibrium: Samples taken at different time points (e.g., 24, 48, and 72 hours) should yield consistent concentration values, confirming that equilibrium has been reached.[2]

-

Multiple Replicates: Perform the experiment in at least triplicate for each solvent to ensure the reproducibility of the results.[8]

Applications in Drug Development

The unique bifunctional structure of (3-Bromopropyl)phosphonic acid makes it a valuable tool in drug design and development. Phosphonic acids are known to be effective mimics of phosphate groups, which are ubiquitous in biological systems.[2][3] They can also serve as bioisosteres for carboxylic acids.[3] This mimicry can be exploited to design enzyme inhibitors or modulators of biological pathways. Furthermore, the presence of the reactive bromopropyl group allows for covalent attachment to other molecules.

Potential as a Linker in Antibody-Drug Conjugates (ADCs)

A promising application of (3-Bromopropyl)phosphonic acid is as a component of a linker in antibody-drug conjugates (ADCs). ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule.[9][10] The linker plays a critical role in the stability and efficacy of an ADC.

(3-Bromopropyl)phosphonic acid can be envisioned as a hydrophilic spacer within a linker construct. The phosphonic acid group can enhance the overall solubility of the ADC, which is often a challenge with hydrophobic payloads. The bromopropyl end can be used as a reactive handle for conjugation to either the antibody or the cytotoxic drug, following appropriate chemical modification.

Below is a conceptual workflow for the synthesis of an ADC utilizing a linker derived from (3-Bromopropyl)phosphonic acid.

Sources

- 1. CAS 1190-09-6: Bromopropylphosphonicacid | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. (3-Bromopropyl)phosphonic acid 97 1190-09-6 [sigmaaldrich.com]

- 6. 1190-09-6 CAS MSDS ((3-BROMOPROPYL)PHOSPHONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bioprocessintl.com [bioprocessintl.com]

An In-depth Technical Guide to the Safe Handling of (3-Bromopropyl)phosphonic Acid

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (3-Bromopropyl)phosphonic acid. It is intended for researchers, scientists, and professionals in the field of drug development who work with this compound. The information herein is synthesized from authoritative safety data sheets and established laboratory safety practices to ensure a thorough understanding of the risks and the necessary precautions.

Understanding the Compound: Identification and Properties

(3-Bromopropyl)phosphonic acid is an organophosphorus compound utilized in various chemical syntheses.[1] Its dual functionality, possessing both a bromine atom and a phosphonic acid group, makes it a versatile reagent. However, these same characteristics contribute to its hazardous nature.

Table 1: Chemical and Physical Properties of (3-Bromopropyl)phosphonic Acid

| Property | Value | Source |

| CAS Number | 1190-09-6 | |

| Molecular Formula | C₃H₈BrO₃P | |

| Molecular Weight | 202.97 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 108-113 °C |

Hazard Identification and Risk Assessment

(3-Bromopropyl)phosphonic acid is classified as a corrosive substance.[3] The primary hazards associated with this compound are severe skin burns and serious eye damage.[3]

-

Skin Corrosion (Category 1B/1C): Direct contact can cause severe burns to the skin.[3]

-

Serious Eye Damage (Category 1): Contact with the eyes can lead to irreversible damage.[3]

-

Corrosive to Metals: The acidic nature of this compound may lead to corrosion of certain metals.[3]

Given its classification, a thorough risk assessment should be conducted before any handling of (3-Bromopropyl)phosphonic acid. This assessment should consider the quantity of the substance being used, the nature of the procedure, and the potential for exposure.

Personal Protective Equipment (PPE): The First Line of Defense

The use of appropriate personal protective equipment is mandatory when handling (3-Bromopropyl)phosphonic acid to prevent dermal and ocular exposure.[4][5]

Table 2: Recommended Personal Protective Equipment

| PPE Type | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield.[6][7] | To protect against splashes that can cause severe eye damage. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[4][6] | To prevent skin contact and chemical burns. |

| Body Protection | Chemical-resistant lab coat, apron, or coveralls.[4][5] | To protect the skin from accidental spills. |

| Footwear | Closed-toe shoes.[6] | To protect the feet from spills. |

It is crucial to inspect all PPE for integrity before use. Contaminated PPE should be removed and disposed of properly to avoid cross-contamination.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize the risk of exposure and ensure the stability of the compound.

Handling

-

Ventilation: All handling of (3-Bromopropyl)phosphonic acid should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3][8]

-

Dispensing: When weighing and dispensing the solid, care should be taken to avoid generating dust.

-

Avoid Contact: Avoid all direct contact with the substance.[8] Do not smell or taste the chemical.[9]

-

Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory.[9]

Storage

-

Container: Store in the original, tightly closed container.[3]

-

Conditions: Keep in a dry, cool, and well-ventilated place.[8] Store locked up.[3]

-

Segregation: Segregate from incompatible materials such as strong oxidizing agents, acids, and bases.[8][10]

-

Location: Never store corrosive liquids above eye level.[6][7]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[8] Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water.[3] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting.[3] Seek immediate medical attention.

Spill Response

In the case of a spill, the primary objective is to contain the material safely and decontaminate the area without exposing personnel.

Figure 1. A decision-making workflow for responding to a chemical spill.

Disposal Considerations

Waste generated from the use of (3-Bromopropyl)phosphonic acid must be handled as hazardous waste.

-

Containers: Do not mix with other waste. Leave chemicals in their original containers.

-

Regulations: Dispose of the substance and its container in accordance with all local, state, and federal regulations.[3] This should be done through a licensed waste disposal company.[3]

-

Contaminated Materials: Any materials used for spill cleanup should also be treated as hazardous waste and disposed of accordingly.

Conclusion

(3-Bromopropyl)phosphonic acid is a valuable reagent in chemical synthesis, but its corrosive nature demands respect and meticulous adherence to safety protocols. By understanding its properties, utilizing appropriate personal protective equipment, following safe handling and storage procedures, and being prepared for emergencies, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

-

ACS Chemical Health & Safety. (n.d.). Safety and toxicological considerations when working with organophosphates and carbamates in the laboratory. Retrieved from [Link]

-

OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

-

Brandeis University. (n.d.). Corrosive Chemicals | Laboratory Safety. Retrieved from [Link]

-

Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives. Retrieved from [Link]

-

MCB Books. (n.d.). (3-Bromopropyl)phosphonic Acid properties | Safety data sheet | Msds | Cas number 1190-09-6. Retrieved from [Link]

-

Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids. Retrieved from [Link]

-

Ground Rules. (2023, September 15). Working safely with organophosphates. Retrieved from [Link]

-

PubChem. (n.d.). (3-Bromopropyl)phosphonic Acid. Retrieved from [Link]

-

Agilent Technologies, Inc. (2024, August 24). Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, November 12). Organophosphate Toxicity. Retrieved from [Link]

-

SFA. (2016, July 29). SAFETY DATA SHEET according to Regulation (EC) No. 1907/2006. Retrieved from [Link]

-

CP Lab Safety. (n.d.). (3-Bromopropyl)phosphonic Acid, 1g, Each. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. (3-Bromopropyl)phosphonic Acid | C3H8BrO3P | CID 4376761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. oshatrainingschool.com [oshatrainingschool.com]

- 5. PPE for Hazardous Chemicals [canadasafetytraining.com]

- 6. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 7. chemsafe.ie [chemsafe.ie]

- 8. fishersci.com [fishersci.com]

- 9. artsci.usu.edu [artsci.usu.edu]

- 10. spectrumchemical.com [spectrumchemical.com]

A Guide to the Spectroscopic Characterization of (3-Bromopropyl)phosphonic Acid

This technical guide provides an in-depth analysis of the spectroscopic data for (3-Bromopropyl)phosphonic acid (BPPA), a key intermediate in various chemical syntheses, including surface modification and the development of bioactive molecules. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and quality control. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy in the comprehensive characterization of this molecule.

Molecular Structure and Spectroscopic Overview

(3-Bromopropyl)phosphonic acid, with the chemical formula C₃H₈BrO₃P, is a bifunctional molecule containing a terminal alkyl bromide and a phosphonic acid moiety. This unique structure gives rise to distinct spectroscopic signatures that allow for its unambiguous identification.

The analytical workflow for characterizing a new batch of BPPA typically involves a multi-spectroscopic approach to confirm the integrity of both the alkyl chain and the phosphonic acid group.

Caption: Figure 1: Spectroscopic Analysis Workflow for BPPA.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For BPPA, we expect to see characteristic vibrations from the O-H and P=O bonds of the phosphonic acid group, the C-H bonds of the alkyl chain, and the C-Br bond.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Given that BPPA is a solid, ATR is the most convenient sampling technique as it requires minimal sample preparation.[1]

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[2] Record a background spectrum of the clean, empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and accessory-related absorbances from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid BPPA sample directly onto the ATR crystal.

-

Pressure Application: Use the ATR pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface.[3] This is vital for achieving a high-quality spectrum with good signal-to-noise.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to produce the final spectrum.

Interpretation of the IR Spectrum

The IR spectrum of BPPA is dominated by the features of the phosphonic acid group. The key is to identify these in conjunction with the vibrations from the alkyl bromide portion of the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |

| 3000 - 2500 | O-H stretch (from P-OH) | Broad, Strong | The very broad nature of this peak is due to extensive hydrogen bonding between the phosphonic acid molecules in the solid state. |

| 2950 - 2850 | C-H stretch (alkyl) | Medium | Confirms the presence of the propyl chain. |

| ~1230 | P=O stretch (phosphoryl) | Strong | This is a characteristic and reliable indicator of the phosphonic acid group.[4] Its exact position can be sensitive to hydrogen bonding. |

| 1200 - 900 | P-O stretch, P-OH stretch | Strong, Complex | This region often contains multiple strong, overlapping bands corresponding to various P-O single bond vibrations.[5][6] |

| 1300 - 1150 | CH₂ wag (-CH₂X) | Medium | A characteristic wagging vibration for a methylene group attached to a halogen.[7] |

| 690 - 515 | C-Br stretch | Medium-Strong | This absorption is in the lower frequency "fingerprint" region and is a direct indicator of the carbon-bromine bond.[8][9] |

Expert Insight: The most telling feature for a successful synthesis is the simultaneous presence of the very broad O-H stretch, the strong P=O stretch, and a band in the 690-515 cm⁻¹ region for the C-Br stretch. Absence of a broad O-H band or a significant shift in the P=O band might suggest the sample is an ester derivative rather than the free acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the phosphorus atom. For a complete structural assignment of BPPA, ¹H, ¹³C, and ³¹P NMR spectra are essential.

Caption: Figure 2: Structure of BPPA with Atom Labeling.

Experimental Protocol: NMR Sample Preparation

The quality of NMR data is highly dependent on proper sample preparation. Phosphonic acids can be challenging due to their polarity and potential for low solubility in common deuterated solvents.

Methodology:

-

Solvent Selection: DMSO-d₆ is a suitable solvent for many phosphonic acids due to its high polarity. D₂O is another option, but the acidic protons of the phosphonic acid will exchange with deuterium, rendering them invisible in the ¹H spectrum. The pH of aqueous solutions can also significantly affect the chemical shifts, particularly for ³¹P.[10]

-

Sample Dissolution: Accurately weigh approximately 10-20 mg of BPPA into a clean, dry vial. Add ~0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).[11]

-

Solubilization: Vortex or gently warm the vial to ensure complete dissolution. Insoluble particulates will degrade the quality of the NMR spectrum (specifically, the shimming) and should be filtered out if present.[12]

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Referencing: For ¹H and ¹³C NMR in DMSO-d₆, the residual solvent peak (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) can be used for referencing. For ³¹P NMR, an external standard of 85% H₃PO₄ (δ = 0 ppm) is typically used.[13]

¹H NMR Spectrum Analysis